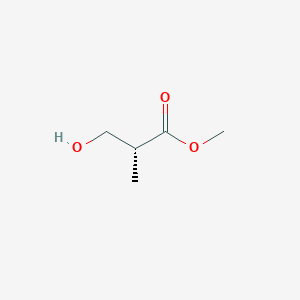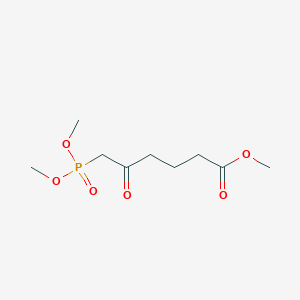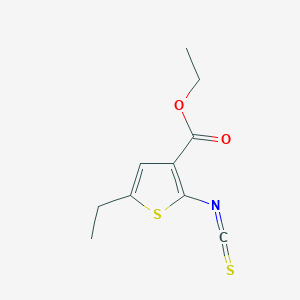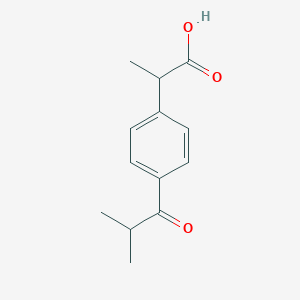
2-(4-Isobutyrylphenyl)propionic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Isobutyrylphenyl)propionic Acid has been approached through various methods over the years. Kogure et al. (1975) described its synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate in a multi-step process, highlighting its significant anti-inflammatory activity (Kogure, Nakagawa, & Fukawa, 1975). Another method involves the electrochemical synthesis from p-isobutylacetophenone, offering an efficient route to this compound with an 85% yield (Ikeda & Manda, 1984).
Molecular Structure Analysis
The molecular structure of this compound is crucial for its chemical properties and reactions. Kennard et al. (1982) determined the crystal structure of a related compound, providing insights into the conformation and reactivity of such molecules (Kennard, Smith, Duax, & Swenson, 1982).
Chemical Reactions and Properties
Various chemical reactions involving this compound have been explored to understand its reactivity and potential as a precursor for more complex molecules. The synthesis and pharmacokinetic behavior of its ester derivatives reveal the possibility of creating prodrugs with altered solubility and pharmacokinetics, enhancing its utility in biomedical applications (Sartore et al., 1997).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are essential for its handling and formulation in various applications. The study by Tsai et al. (1994) on liquid crystalline side chain polymers introduces related compounds and discusses properties that could infer the behavior of this compound in different environments (Tsai, Kuo, & Yang, 1994).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity with various reagents, and participation in synthesis pathways, define the versatility of this compound in chemical synthesis. The work by Oku et al. (1979) on acyl cyanides and the reaction of acyl cyanides with acid anhydrides and isocyanates provide valuable insights into the reactivity of carboxylic acid derivatives, including this compound (Oku, Nakaoji, Kadono, & Imai, 1979).
Scientific Research Applications
Pharmacological Applications :
- It acts as both an allosteric activator and competitive inhibitor of purified rat liver ureidopropionase, which may have implications in metabolic studies (Kikugawa et al., 1988).
- Poly(oxyethylene) derivatives of 2-(4-Isobutyrylphenyl)propionic Acid have shown prolonged anti-inflammatory activity and enhanced initial activity, which is significant in drug design and therapeutic applications (Cecchi et al., 1981).
- It's effective in treating diseases caused by inflammation, such as rheumatism (Kogure et al., 1975).
- Some derivatives possess platelet aggregation inhibitory activity, which is crucial in cardiovascular research (Rynbrandt et al., 1979).
- Its pharmacokinetics vary in patients with rheumatoid arthritis, hepatic and renal pathology, and various age groups, highlighting its diverse clinical applications (Tulaganov et al., 2004).
- Anti-inflammatory activity of aryl propionic acid derivatives shows potential in treating various ailments, such as analgesics, anti-bacterial, and anti-inflammatory conditions (Dhall et al., 2016).
Environmental Applications :
- Propionic acid modified bagasse is effective in removing reactive dyes from industrial wastewater, with hydroxyl groups of bagasse and carboxylic groups of propionic acid playing a crucial role (Said et al., 2013).
- Sphingomonas sp. strain Ibu-2 can degrade ibuprofen and related compounds, suggesting a new method for wastewater treatment (Murdoch & Hay, 2005).
Chemical Synthesis and Separation Techniques :
- Electrochemical synthesis of 2-hydroxy-2-(p-isobutylphenyl)-propionic acid offers a promising method for synthesizing 2-(p-isobutylphenyl)propionic acid (Ikeda & Manda, 1984).
- High-speed counter-current chromatography using hydroxyethyl-β-cyclodextrin effectively separates enantiomers of 2-(4-hydroxyphenyl)propionic acid with over 99.5% purity (Mo et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 1-Oxo Ibuprofen are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever .
Mode of Action
1-Oxo Ibuprofen acts as a non-selective, reversible inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
The absorption of Ibuprofen, from which 1-Oxo Ibuprofen is derived, is rapid and complete when given orally . The drug binds extensively to plasma albumin in a concentration-dependent manner . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen leads to a reduction in the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Action Environment
1-Oxo Ibuprofen is considered an environmental contaminant because it cannot be completely biodegraded during the wastewater treatment process . Environmental factors such as ultraviolet light and certain chemicals can lead to its degradation .
Safety and Hazards
Future Directions
There is an increasing interest in obtaining the pure enantiomeric form of biologically active drugs to prevent any side effects from using racemic mixture . In recent years, lipases have been used for the chiral resolution of (R,S)-ibuprofen through mainly direct enantioselective esterification in organic media .
properties
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINGEKPKJQCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289858 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65813-55-0 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?
A1: this compound (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.
Q2: What analytical techniques are employed to detect and quantify this compound in pharmaceutical formulations?
A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



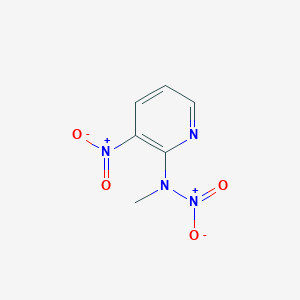

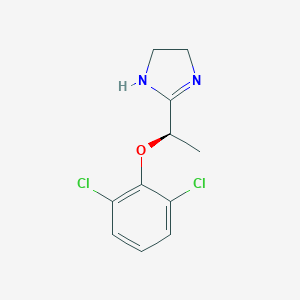
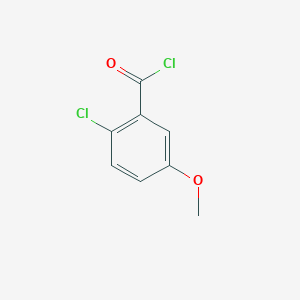
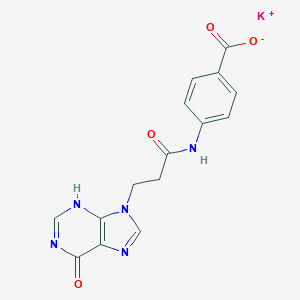
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

